molecular formula C5H12ClNO2 B2604416 rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride CAS No. 98672-77-6

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

Cat. No. B2604416
CAS RN: 98672-77-6
M. Wt: 153.61
InChI Key: KGKOUXFBWHTEOL-UZKLXKKNSA-N
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Description

The compound “rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride” is a racemic mixture of a cyclopentane derivative with three chiral centers. The “rac-” prefix indicates that it is a mixture of enantiomers . The “(1S,2S,3R)” notation indicates the configuration of the chiral centers . The compound has an amino group and two hydroxyl groups attached to the cyclopentane ring.


Molecular Structure Analysis

The compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a 5-membered ring. It has three chiral centers, which means it has 2^3 = 8 possible stereoisomers . The specific isomer in this case is defined by the “(1S,2S,3R)” notation, which describes the configuration of the chiral centers .

Scientific Research Applications

Biocatalytic Applications

Biocatalysis using isolated bacterial strains offers a robust method for the asymmetric synthesis of critical chiral intermediates in drug research and development. A study leveraging Sphingomonas aquatilis as a whole cell biocatalyst showcased the enzyme's stability and enantioselectivity, providing a promising approach for the asymmetric synthesis of key chiral intermediates like (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, an essential component in developing potent hepatitis C virus (HCV) NS3/4A protease inhibitors (Shaozhou et al., 2018).

Silicon Analogue Synthesis in Drug Design

Silicon analogues of clinically utilized drugs offer novel avenues for pharmacological innovation. One such study involved the synthesis and characterization of sila-venlafaxine, a silicon analogue of the antidepressant venlafaxine. Through detailed synthesis and structural analysis, researchers contributed to the broader understanding of silicon's role in drug design and its potential therapeutic applications (J. Daiss et al., 2006).

Advances in Polymer Science

In the realm of polymer science, the cyclopolymerization of nonconjugated dienes has been a notable method for producing polymers with stereochemically complex structures. For instance, the production of poly(methylene-1,3-cycloalkanes) introduces novel materials with distinct properties, expanding the toolbox of materials available for various industrial and research applications (Joseph B. Edson & G. Coates, 2009).

properties

IUPAC Name

(1S,2S,3R)-3-aminocyclopentane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKOUXFBWHTEOL-UZKLXKKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]1N)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(1S,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride

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